Isostearyl glyceryl ether

Description

Contextualization within Glycerol (B35011) Ether Chemistry and Fatty Alcohol Derivatives

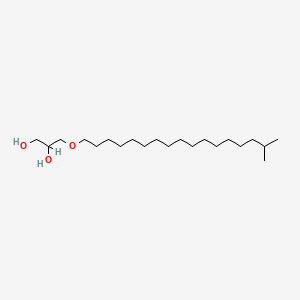

Isostearyl glyceryl ether is a member of the alkyl glyceryl ether family. cir-safety.org Structurally, it is composed of a branched C18 isostearyl alkyl chain linked to a glycerin molecule via an ether bond. vulcanchem.com This places it at the intersection of two significant classes of organic compounds: glycerol ethers and fatty alcohol derivatives.

Glycerol ethers are characterized by the presence of an ether linkage to a glycerol backbone. This class of compounds is diverse, with variations in the alkyl or alkenyl chain attached. cir-safety.org The synthesis of glycerol ethers can be challenging due to the similar reactivity of glycerol's three hydroxyl groups, often leading to issues with selectivity between primary and secondary ethers, as well as the formation of mono-, di-, or tri-ethers. acs.org

Fatty alcohols are aliphatic alcohols with a chain of 8 to 22 carbon atoms. shbinjia.cn They are key intermediates in the production of a vast array of derivatives, including surfactants. shbinjia.cnmoeveglobal.com Isostearyl alcohol, the fatty alcohol component of this compound, is a branched-chain alcohol, a feature that imparts distinct physical properties compared to its linear counterparts. vulcanchem.com

The combination of the hydrophilic glycerol head and the hydrophobic, branched isostearyl tail gives this compound its amphiphilic character. vulcanchem.com This dual nature is fundamental to its properties and applications.

Evolution of Research Trajectories for Complex Branched Amphiphiles

The study of amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, is a cornerstone of supramolecular chemistry. acs.org The self-assembly of these molecules into organized structures like micelles and vesicles is driven by the hydrophobic effect, where the nonpolar tails seek to minimize contact with water. mdpi.com

Research into amphiphiles has evolved from simple linear structures to more complex, branched architectures. The introduction of branching in the hydrophobic tail, as seen in this compound, significantly influences the molecule's packing and self-assembly behavior. vulcanchem.com This has led to the exploration of branched amphiphiles for creating novel materials with unique properties. aip.org

Recent research has also focused on "supra-amphiphiles," which are formed through non-covalent interactions, offering dynamic and stimuli-responsive properties. acs.org The study of branched peptide amphiphiles, for instance, has revealed their ability to form highly stable, self-assembling structures with potential applications in biomaterials. rsc.org This broader trend in exploring complex amphiphilic systems provides a context for the ongoing investigation into the specific properties and potential of this compound.

Methodological Paradigms in Modern Chemical Compound Investigation

The characterization of chemical compounds like this compound relies on a suite of modern analytical techniques. These methods provide detailed information about molecular structure, composition, and purity. ijpsjournal.com

Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed insights into the molecular structure and the chemical environment of atoms. ijpsjournal.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are instrumental in elucidating complex molecular architectures. ijpsjournal.com

Infrared (IR) Spectroscopy : Reveals information about the functional groups present in a molecule by examining its vibrational modes. waterandwastewater.com

Mass Spectrometry (MS) : Determines the molecular weight and fragmentation patterns of a compound, aiding in its identification. ijpsjournal.com When coupled with chromatographic techniques (GC-MS or LC-MS), it becomes a powerful tool for analyzing complex mixtures. ijpsjournal.com

Chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC), are essential for separating components of a mixture before analysis. These "hyphenated techniques" are central to modern chemical analysis. wikipedia.org

For surface analysis, techniques like X-ray photoelectron spectroscopy (XPS) provide information on the elemental composition and chemical state of the surface of a material. ijpsjournal.com These advanced methodologies are crucial for a thorough investigation of the physicochemical properties and behavior of this compound.

Detailed Research Findings

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(isooctadecyloxy)propane-1,2-diol | vulcanchem.com |

| CAS Number | 78145-84-3 | vulcanchem.comsmolecule.com |

| Molecular Formula | C21H44O3 | vulcanchem.comsmolecule.com |

| Molecular Weight | 344.6 g/mol | vulcanchem.comsmolecule.com |

| Appearance | Colorless to pale yellow liquid | vulcanchem.com |

Synthesis Methods

The primary synthesis route for this compound is the etherification of isostearyl alcohol and glycerin, typically under acidic conditions. vulcanchem.comdeascal.com Another method involves the hydrolysis of isostearyl glycidyl (B131873) ether, a reaction that can be enhanced by using acetic acid as a solvent. vulcanchem.com The synthesis of the precursor, isostearyl glycidyl ether, can be achieved by reacting isostearyl alcohol with epichlorohydrin (B41342) in the presence of sodium hydroxide (B78521) and a phase transfer catalyst. prepchem.com

Emulsion Characteristics

A significant research finding is the ability of this compound to form stable water-in-oil (W/O) emulsions with high water content. vulcanchem.comkaochemicals-eu.com This is attributed to the formation of a hydrophobic reversed hexagonal liquid crystalline phase within the emulsion. kaochemicals-eu.com These emulsions are noted for their spreadability and non-greasy feel. kaochemicals-eu.com

Structure

2D Structure

Properties

CAS No. |

78145-84-3 |

|---|---|

Molecular Formula |

C21H44O3 |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

3-(16-methylheptadecoxy)propane-1,2-diol |

InChI |

InChI=1S/C21H44O3/c1-20(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-24-19-21(23)18-22/h20-23H,3-19H2,1-2H3 |

InChI Key |

JAUFWPNLLLUYNV-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

Pictograms |

Irritant |

Synonyms |

alpha-monoisostearyl glyceryl ether GE-IS cpd monoisostearyl glyceryl ethe |

Origin of Product |

United States |

Synthesis and Advanced Chemical Modification of Isostearyl Glyceryl Ether

Established Synthetic Pathways and Mechanistic Elucidation

The production of isostearyl glyceryl ether has traditionally relied on well-established chemical reactions, primarily involving the etherification of glycerol (B35011) or the use of glycidyl (B131873) ether intermediates. vulcanchem.comdntb.gov.ua

Glycerol Etherification via Direct Condensation and Catalytic Approaches

The direct etherification of glycerol with isostearyl alcohol represents a primary route to this compound. vulcanchem.comsmolecule.com This condensation reaction involves the formation of an ether bond between a hydroxyl group of glycerol and the hydroxyl group of isostearyl alcohol, with the elimination of a water molecule. smolecule.commdpi.com

The reaction is typically catalyzed by acids. vulcanchem.comsmolecule.com Various acid catalysts, both homogeneous and heterogeneous, have been explored for glycerol etherification. mdpi.comrsc.orgresearchgate.net For instance, metal triflates, particularly Bi(OTf)₃, have shown high activity and selectivity in the etherification of glycerol with short-chain alkyl alcohols. rsc.org Heterogeneous catalysts like acidic zeolites and sulfonic acid-functionalized materials are also employed to facilitate easier separation and reduce environmental impact. researchgate.netuni-rostock.denih.gov The reaction mechanism generally involves the protonation of the alcohol, followed by nucleophilic attack by the glycerol molecule. The removal of the water byproduct is crucial to drive the equilibrium towards the formation of the ether. mdpi.com

Utilization of Glycidyl Ether Intermediates in this compound Formation

An alternative and widely used industrial method for synthesizing this compound involves a two-step process via an isostearyl glycidyl ether intermediate. dntb.gov.uaprepchem.com This method is often preferred due to its high yield and purity of the final product. google.comresearchgate.net

The first step is the synthesis of isostearyl glycidyl ether. This is typically achieved by reacting isostearyl alcohol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521), and often a phase-transfer catalyst. prepchem.comchalmers.se The reaction proceeds via the deprotonation of the isostearyl alcohol to form an alkoxide, which then acts as a nucleophile, attacking the epoxide ring of the epichlorohydrin. chalmers.se

The second step is the hydrolysis of the resulting isostearyl glycidyl ether to form this compound. vulcanchem.com This ring-opening reaction of the epoxide is often carried out in the presence of an acid catalyst, such as acetic acid, at elevated temperatures. vulcanchem.com The process involves the protonation of the epoxide oxygen, followed by nucleophilic attack by water. Subsequent neutralization with an alkali metal hydroxide yields the final product. vulcanchem.com

Novel Synthetic Methodologies and Catalysis Development

Recent research has focused on developing more sustainable and efficient methods for the synthesis of ethers, including this compound. These novel approaches often draw inspiration from biological systems and adhere to the principles of green chemistry.

Enzyme-Inspired and Biocatalytic Syntheses of Ethers

Enzyme-inspired and biocatalytic methods are gaining traction as they offer high selectivity and operate under mild reaction conditions. illinois.edunih.govmt.com Enzymes such as lipases and ether-forming enzymes are being investigated for their potential to catalyze the etherification of glycerol. nih.govacs.org For example, researchers have developed catalysts that mimic the function of enzymes by bringing the reactants into close proximity and the correct orientation to facilitate the reaction, thereby simplifying the synthesis of ethers. illinois.edu

Biocatalysis offers several advantages, including high chemo-, regio-, and enantioselectivity, which can reduce the formation of unwanted byproducts. mt.comacs.org While the direct enzymatic synthesis of this compound is still an area of active research, the principles of biocatalysis are driving the development of more efficient and selective catalysts. nih.gov

Principles of Green Chemistry in this compound Production

The application of green chemistry principles aims to make the production of this compound more environmentally friendly. alfa-chemistry.comacs.org This includes the use of renewable feedstocks, the development of solvent-free reaction conditions, and the use of recyclable catalysts. chalmers.sescispace.com

Glycerol, a major byproduct of biodiesel production, is a renewable and readily available starting material for this compound synthesis. mdpi.comnih.gov The use of heterogeneous catalysts, such as nanoporous aluminosilicates and sulfonic acid-functionalized materials, allows for easy separation and reuse, minimizing waste. nih.govscispace.com Furthermore, solvent-free synthesis methods, where the reaction is carried out using a solid base and a phase-transfer catalyst without the need for organic solvents, are being explored to reduce the environmental footprint of the process. chalmers.se Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency. nih.govalfa-chemistry.com

Derivatization Strategies and Structure–Reactivity Relationships

The two free hydroxyl groups on the glycerol moiety of this compound offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties. vulcanchem.com These derivatization strategies can alter the compound's hydrophilicity, emulsifying power, and other functional characteristics.

The structure of alkyl glyceryl ethers, including the branched nature of the isostearyl group in this compound, significantly influences their reactivity and physical properties. The branched chain enhances solubility compared to linear-chain counterparts. vulcanchem.com The presence and position of the ether linkage and hydroxyl groups determine the molecule's amphiphilic character, which is crucial for its function as an emulsifier and skin-conditioning agent. vulcanchem.comscribd.com Understanding these structure-reactivity relationships is key to designing new derivatives with specific applications in mind. For example, further etherification or esterification of the remaining hydroxyl groups can lead to di- and tri-ethers or ester-ethers with different emulsification properties.

Chemical Functionalization for Tailored Molecular Architectures

The chemical functionalization of this compound primarily involves reactions of its primary and secondary hydroxyl groups. These modifications are undertaken to alter the molecule's physicochemical properties, such as its polarity, solubility, and interfacial activity, leading to novel applications.

A key strategy for achieving specific molecular architectures is the use of protecting groups to selectively block one or more hydroxyl groups while another is being modified. A documented method involves the reaction of isostearyl alcohol with isopropylidene glycerol (solketal), where the hydroxyl groups at the 2 and 3 positions of glycerol are protected as a cyclic ketal. google.com The resulting intermediate, 2,3-O-isopropylidene-1-O-isostearyl glyceryl ether, can then be deprotected via acid-catalyzed hydrolysis to yield the specific α-mono(isostearyl) glyceryl ether isomer. google.com This method ensures the ether linkage is exclusively at the α-position of the glycerol backbone.

Reaction Scheme for Site-Specific Synthesis:

Protection: Glycerol reacts with acetone (B3395972) in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol (isopropylidene glycerol or solketal).

Etherification: The sodium salt of solketal (B138546) is reacted with an isostearyl halide to form 2,3-O-isopropylidene-1-O-isostearyl glyceryl ether. google.com

Deprotection: The isopropylidene group is removed by hydrolysis with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to yield α-mono(isostearyl) glyceryl ether. google.com

Enzymatic transformations offer another route to highly specific functionalization. Engineered glycerol dehydrogenases have been utilized for the regioselective oxidation of alkyl glyceryl ethers. nih.gov Research has identified that specific mutants of glycerol dehydrogenase from Bacillus stearothermophilus can efficiently catalyze the oxidation of the secondary hydroxyl group in alkyl glyceryl ethers. nih.gov This biocatalytic approach allows for the synthesis of substituted hydroxy ketones and enantiopure 1,2-diols, which are valuable as pharmaceutical building blocks. nih.gov

| Functionalization Target | Method | Reagents/Catalyst | Resulting Structure | Reference |

| Selective α-isomer Synthesis | Protecting Group Chemistry | Isopropylidene glycerol, Isostearyl halide, Acid catalyst | α-mono(isostearyl) glyceryl ether | google.com |

| Regioselective Oxidation | Enzymatic Catalysis | Engineered Glycerol Dehydrogenase (e.g., BsGlyDH-L252S) | Substituted hydroxy ketones, Enantiopure 1,2-diols | nih.gov |

Synthesis of this compound Analogs and Their Reactivity Profiles

Analogs of this compound are compounds where the isostearyl alkyl chain is replaced by other alkyl or alkenyl groups, varying in length, branching, or degree of unsaturation. These analogs are synthesized to explore a wider range of chemical properties and applications. Well-known analogs include chimyl alcohol (palmityl glyceryl ether), batyl alcohol (stearyl glyceryl ether), and selachyl alcohol (oleyl glyceryl ether). google.com

The primary synthesis routes for these analogs mirror those of this compound itself. The most common method is the etherification of glycerol with the corresponding long-chain alcohol. vulcanchem.com For instance, reacting palmityl alcohol with glycerol yields chimyl alcohol.

Alternatively, the glycidyl ether pathway is widely employed. This involves the initial synthesis of an alkyl glycidyl ether from a fatty alcohol and epichlorohydrin, often using phase-transfer catalysis to improve reaction efficiency. prepchem.comresearchgate.net The resulting alkyl glycidyl ether is then hydrolyzed to form the final monoalkyl glyceryl ether. This method is advantageous as it avoids the formation of polyether byproducts. google.com A significant challenge in aqueous hydrolysis is the potential for side reactions, such as the polymerization of the glycidyl ether itself, which lowers the yield and quality of the desired product. google.com

Advanced catalytic systems have been developed to improve the synthesis of glyceryl ether analogs. Nanoporous aluminosilicates have been shown to effectively catalyze the dehydrative etherification of glycerol with various activated alcohols, producing 1-substituted glyceryl ethers in high yield. scispace.com Other studies have investigated the use of catalysts like Amberlyst-15, Amberlyst-36, and Montmorillonite K 10 for the etherification of glycerol with alcohols such as ethanol, isopropanol, and tert-butanol. researchgate.net

The reactivity profile of these analogs is highly dependent on their molecular structure.

Unsaturation: The double bond in the oleyl chain of selachyl alcohol provides a reactive site for oxidation, hydrogenation, or addition reactions, which is absent in saturated analogs like batyl alcohol or this compound.

Chain Length and Branching: The length and branching of the alkyl chain influence the compound's physical properties, such as melting point, viscosity, and solubility. The branched structure of the isostearyl group in this compound leads to enhanced solubility and a lower melting point compared to its linear counterpart, batyl alcohol. vulcanchem.com These properties, in turn, affect their performance as emulsifiers and their ability to form different self-assembled structures like liquid crystals in aqueous systems. vulcanchem.comnih.gov

| Analog Name | Common Alkyl Group | Key Structural Feature | Synthesis Precursors | Reference |

| Chimyl Alcohol | Palmityl (C16) | Saturated, linear | Palmityl alcohol, Glycerol | google.com |

| Batyl Alcohol | Stearyl (C18) | Saturated, linear | Stearyl alcohol, Glycerol | google.com |

| Selachyl Alcohol | Oleyl (C18) | Monounsaturated, linear | Oleyl alcohol, Glycerol | google.com |

| Isodecyl Glyceryl Ether | Isodecyl (C10) | Saturated, branched | Isodecyl alcohol, Glycerol | cir-safety.org |

| Glyceryl Lauryl Ether | Lauryl (C12) | Saturated, linear | Lauryl alcohol, Glycerol | cir-safety.org |

Molecular Interactions and Supramolecular Self Assembly of Isostearyl Glyceryl Ether Systems

Intermolecular Forces and Thermodynamic Principles Governing Ether Interactions

The behavior of isostearyl glyceryl ether in different environments is governed by fundamental intermolecular forces and thermodynamic principles. As an amphiphile, it possesses both a hydrophobic (water-repelling) isostearyl tail and a hydrophilic (water-attracting) glyceryl headgroup. google.com This dual nature is the primary driver of its self-assembly in aqueous solutions.

The key intermolecular forces at play include:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules. They are the predominant forces between the hydrophobic isostearyl chains. gantep.edu.trlibretexts.org The strength of these forces increases with the size of the molecule, contributing to the aggregation of the alkyl chains to minimize contact with water. libretexts.org

Hydrogen bonding: The glycerol (B35011) headgroup, with its hydroxyl (-OH) groups, can form hydrogen bonds with water molecules and with other glyceryl headgroups. gantep.edu.tr This interaction is crucial for the hydration of the hydrophilic portion of the molecule.

Dipole-dipole interactions: The ether linkage and the hydroxyl groups in the glyceryl moiety create permanent dipoles, leading to electrostatic attractions between polar molecules. gantep.edu.trlibretexts.org

The phase behavior of alkyl glyceryl ethers has been noted to be less dependent on temperature compared to traditional non-ionic surfactants like polyethylene (B3416737) glycol types. google.com This suggests a different balance of enthalpic and entropic contributions to the Gibbs free energy of self-assembly.

Mechanisms of Self-Assembly in Diverse Solvent Environments

The self-assembly of this compound is highly dependent on the solvent environment, leading to the formation of various supramolecular structures. nih.gov In aqueous systems, the hydrophobic effect is the dominant driving force, leading to the sequestration of the isostearyl tails away from water.

This compound is known to self-assemble into various structures, including micelles, vesicles, and liquid crystalline phases, depending on its concentration, the composition of the system, and temperature.

Micelles: At low concentrations in water, this compound molecules can aggregate to form micelles, where the hydrophobic tails form a core and the hydrophilic heads form a shell that interfaces with the water.

Vesicles: Under certain conditions, these amphiphiles can form vesicles, which are spherical bilayers enclosing an aqueous core. In a study of a pseudo-ternary system containing α-isostearyl glyceryl ether (GE-IS), polysorbate 60, and a water/1,3-butanediol (B41344) mixture, the formation of multilamellar vesicles was observed. nih.gov

Liquid Crystalline Phases: At higher concentrations, this compound can form more ordered liquid crystalline phases.

Lamellar Phase (Lα): In this phase, the amphiphiles arrange into extended bilayers separated by layers of solvent. A study on a pseudo-ternary system of GE-IS, polysorbate 60, and a water/1,3-butanediol mixture revealed the formation of a lamellar phase with an unusually large repeat distance of approximately 72 nm. nih.gov

Reversed Hexagonal Phase (HII): this compound is known to form an inverted hexagonal phase liquid crystal when combined with water. google.com In this phase, the hydrophilic headgroups form the core of cylindrical aggregates, which are then packed into a hexagonal lattice, with the hydrophobic tails extending into the continuous non-polar phase.

Cubic Phase: The addition of specific oil components, such as C8-22 fatty acid monoglycerides (B3428702) or C8-22 aliphatic alcohols, to a system of this compound and water can induce the formation of a cubic liquid crystal phase. google.com This phase is characterized by a bicontinuous lipid bilayer that forms a complex, three-dimensional network.

L3 Phase: In a system with a lower water content, core-shell particles with an L3 phase core were observed. nih.gov The L3 phase, also known as the sponge phase, is an isotropic, optically transparent phase consisting of a disordered, bicontinuous lipid bilayer.

The characterization of these phases is typically performed using techniques such as small- and wide-angle X-ray scattering (SWAXS) and freeze-fracture transmission electron microscopy (FF-TEM). nih.gov

As an amphiphilic molecule, this compound is surface-active, meaning it can adsorb at interfaces between immiscible fluids, such as oil and water, and lower the interfacial tension. google.comdaffodilvarsity.edu.bd This property makes it an effective component in the stabilization of complex fluid systems like emulsions.

An emulsifier stabilizes an emulsion by increasing its kinetic stability. daffodilvarsity.edu.bd While this compound itself may have low surface-active properties, it is often used as an emulsion stabilizer. google.com Its branched alkyl chain can prevent the tight packing that might occur with linear chains, influencing the properties of the emulsion. google.com

In water-in-oil (W/O) emulsions with high water content, this compound has been shown to form stable systems. The stability is attributed to the formation of a liquid crystalline phase at the oil-water interface. researchgate.net In some cases, at higher water concentrations, the continuous phase itself can be composed of this liquid crystal. researchgate.net The mechanism of stabilization involves the formation of a protective film around the dispersed droplets, which acts as a barrier to coalescence. pk.edu.pl

The table below summarizes the self-assembled structures of this compound in different systems.

| System Composition | Observed Structures | Characterization Techniques | Reference |

| α-Isostearyl glyceryl ether (GE-IS), polysorbate 60, 1,3-butanediol, water | Lamellar phase, multilamellar vesicles, branched-like layers, L3 phase | SWAXS, FF-TEM | nih.gov |

| This compound, water | Reversed hexagonal phase (HII) | - | google.com |

| This compound, C8-22 fatty acid monoglyceride or C8-22 aliphatic alcohol, water | Cubic liquid crystal phase | - | google.com |

| This compound, water, oil | Liquid crystal at the oil-water interface | Electron microscopy, SAXS | researchgate.net |

Formation and Characterization of Micellar, Vesicular, and Liquid Crystalline Phases

Biophysical Interactions with Model Biological Membranes and Lipid Systems (excluding in vivo biological activity)

Understanding the interaction of this compound with lipid bilayers is crucial for its application in systems that may come into contact with biological membranes. These interactions are studied using model lipid membranes, which mimic the basic structure of cell membranes. nih.gov

Molecular dynamics (MD) simulations are powerful tools for investigating the integration of molecules like this compound into lipid bilayers at an atomic level. nih.gov These computational models can provide insights into how the ether lipid affects the structural and dynamic properties of the membrane.

While specific MD simulations for this compound were not found in the provided search results, studies on similar molecules, such as isostearyl isostearate, show that the introduction of branched-chain lipids can significantly alter bilayer properties. nih.gov These lipids can influence the packing of the lipid tails, the area per lipid, the bilayer thickness, and the chain tilt angles. nih.gov

Theoretical models can also predict how the unique features of a lipid, such as headgroup size, tail length, and degree of saturation, influence its interaction with a lipid bilayer. sc.edu For this compound, its branched isostearyl chain and glycerol headgroup would be key parameters in such models. The branched nature of the tail would likely disrupt the ordered packing of straight-chain lipids in a bilayer, potentially increasing membrane fluidity. The glycerol headgroup would interact with the headgroups of other lipids and the surrounding water through hydrogen bonding.

Membrane mimicry systems are used to study the permeation of substances across a barrier that simulates the properties of a biological membrane, such as the stratum corneum of the skin. jst.go.jpnih.gov The self-assembled structures of this compound have been investigated for their potential to influence the permeability of model drugs. nih.gov

In one study, two different self-assembled structures of α-isostearyl glyceryl ether—a lamellar phase and an L3 phase—were shown to enhance the skin permeation of a hydrophilic model drug. nih.gov The different permeation profiles observed for the two structures were attributed to the different penetration processes of the this compound into the epidermis. It was suggested that the accumulated ether lipid interacts with the intercellular lipids of the stratum corneum, leading to enhanced permeation. nih.gov

The table below summarizes findings on the interaction of this compound with model membrane systems.

| Study Focus | Key Findings | Model System | Reference |

| Permeation Enhancement | Lamellar and L3 phases of α-isostearyl glyceryl ether enhanced the permeation of a hydrophilic model drug. | Pseudo-ternary system of GE-IS, polysorbate 60, and water/1,3-butanediol applied to skin. | nih.gov |

| Interaction with Stratum Corneum Lipids | Accumulated this compound is thought to interact with intercellular lipids, enhancing drug delivery. | Inferred from skin permeation studies. | nih.gov |

Advanced Analytical and Characterization Methodologies for Isostearyl Glyceryl Ether

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of IGE. numberanalytics.comrssl.com These techniques provide detailed information about the compound's atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of IGE. aocs.org ¹H NMR and ¹³C NMR are particularly useful for characterizing the isostearyl group and the glyceryl moiety. In ¹H NMR, signals corresponding to the protons on the carbon adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm. libretexts.org For IGE, specific signals can confirm the presence of the isostearyl chain and the glycerol (B35011) backbone. google.com ¹³C NMR provides complementary information, with carbons adjacent to the ether oxygen appearing in the 50-80 ppm range. libretexts.org Two-dimensional NMR techniques can further elucidate the connectivity of the molecule. copernicus.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of IGE, confirming its identity. The molecular weight of Isostearyl Glyceryl Ether is approximately 344.6 g/mol . vulcanchem.comnih.gov High-resolution mass spectrometry can provide the exact molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation, especially in distinguishing between isomers and identifying the specific branching pattern of the isostearyl group. mdpi.comnih.gov

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Significance |

| ¹H NMR | Signals at ~3.4-4.5 ppm | Protons adjacent to the ether linkage |

| ¹³C NMR | Signals at ~50-80 ppm | Carbons adjacent to the ether linkage |

| Mass Spectrometry | Molecular Ion Peak (M+) | Confirms molecular weight (~344.6 g/mol ) |

This table summarizes the expected spectroscopic features for the identification and structural confirmation of this compound based on general principles of NMR and MS for ether compounds.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the molecule, allowing for its identification and the assessment of functional groups. mt.comcigrjournal.org

IR spectroscopy of IGE shows a characteristic strong C-O-C ether stretching absorption band, typically in the region of 1000-1300 cm⁻¹. libretexts.orgthermofisher.com The absence of strong O-H stretching bands (unless water is present) and C=O stretching bands confirms the ether structure and the absence of alcohol or carbonyl impurities. libretexts.org

Raman spectroscopy, which is sensitive to changes in polarizability, is particularly useful for analyzing the non-polar C-C backbone of the isostearyl chain. mt.comthermofisher.com The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is invaluable for quality control and purity assessment. cigrjournal.org

Table 2: Vibrational Spectroscopy Data for this compound

| Technique | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Infrared (IR) | C-O-C Stretch (Ether) | 1000 - 1300 |

| Raman | C-H Bending/Stretching | 1300 - 1500 / 2800 - 3000 |

This table presents characteristic vibrational frequencies for this compound, aiding in its identification through IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating IGE from complex mixtures and for its precise quantification.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like IGE. restek.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to determine the purity of IGE and to identify and quantify any related impurities. google.commdpi.com The choice of the GC column is critical for achieving good separation of the branched-chain isomers that may be present in commercial IGE. restek.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of IGE. mdpi.compjoes.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. nih.gov Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as IGE lacks a strong UV chromophore. nih.gov HPLC is particularly useful for analyzing less volatile derivatives or formulations containing IGE.

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the analysis of IGE in complex matrices such as cosmetic or pharmaceutical formulations. nih.govnih.gov

GC-MS combines the high-resolution separation of GC with the sensitive and selective detection of MS. scielo.br This allows for the unambiguous identification and quantification of IGE and related substances, even at low concentrations. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing IGE in complex samples. nih.govturkjps.org It is particularly valuable for studying the fate of IGE in biological systems or for quantifying trace levels in environmental samples. researcher.lifegoogle.com The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent specificity and reduces matrix interference. turkjps.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Rheological and Interfacial Property Characterization of this compound Formulations

The functional performance of IGE in formulations is largely determined by its rheological and interfacial properties.

The rheology of IGE-containing formulations, such as emulsions, is crucial for their stability, texture, and application properties. Techniques like rotational viscometry and oscillatory rheometry are used to measure viscosity, shear thinning behavior, and viscoelastic properties. IGE is known to form liquid crystalline phases in water-in-oil emulsions, which can significantly impact the rheology of the formulation, often resulting in a lighter, non-oily feel. kaochemicals-eu.comkaochemicals-eu.com

The interfacial properties of IGE are critical for its role as an emulsifier. kaochemicals-eu.com Techniques such as pendant drop tensiometry are used to measure the interfacial tension between oil and water phases. osti.govmdpi.com IGE, having a low hydrophilic-lipophilic balance (HLB) number, is effective at reducing interfacial tension and stabilizing water-in-oil emulsions. kaochemicals-eu.com The study of dynamic interfacial tension provides insights into the adsorption kinetics of IGE at the interface. osti.gov

Rheometry for Viscoelastic Behavior Analysis

Rheometry is a powerful analytical technique used to study the flow and deformation of materials in response to an applied force. For cosmetic ingredients like this compound, which is often used as an emulsifier and skin-conditioning agent, understanding its viscoelastic behavior is essential for predicting product stability, texture, and sensory feel. google.comthermofisher.com Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) properties. omicsonline.org

Rheological measurements, typically performed with a rotational rheometer, can quantify these properties. Key methodologies include:

Oscillatory Shear Tests: These tests apply a small, oscillating stress or strain to the sample and measure the response. The results are expressed in terms of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component, or the energy stored and recovered per cycle. A higher G' indicates a more structured, solid-like material. omicsonline.org

Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material. omicsonline.org The relationship between G' and G'' across a range of frequencies provides a detailed fingerprint of the material's viscoelastic nature. omicsonline.org

Creep and Recovery Tests: This method involves applying a constant, low stress to the sample for a set duration (creep phase) and then removing the stress to observe the sample's response (recovery phase). thermofisher.com This test helps determine a material's ability to resist permanent deformation under a constant load, mimicking conditions like storage stability. The initial elastic stretching and subsequent flow during the creep phase, followed by the partial recovery of the deformation, provide direct insights into the viscoelastic character of the formulation containing IGE. thermofisher.com

Research findings indicate that the viscoelastic behavior of emulsions and gels is highly dependent on the structure of the surfactant and its concentration. For systems containing this compound, rheometry can reveal how it contributes to the formation of stable, viscoelastic networks. The branched isostearyl chain imparts unique fluidity at low temperatures, which influences the rheological profile of a formulation. google.com

Table 1: Representative Rheological Data for a Cream Emulsion Containing this compound This table presents illustrative data typical for a cosmetic emulsion to demonstrate the output of rheological analysis.

| Test Parameter | Value | Unit | Significance |

|---|---|---|---|

| Storage Modulus (G') at 1 Hz | 1500 | Pa | Indicates a predominantly elastic, structured nature at rest. |

| Loss Modulus (G'') at 1 Hz | 450 | Pa | Represents the viscous component of the emulsion. |

| Tan Delta (G''/G') | 0.3 | - | A value < 1 confirms a more solid-like (gel) structure. |

| Zero Shear Viscosity | ~50 | Pa·s | High viscosity at rest, contributing to stability. |

Tensiometry for Surface and Interfacial Tension Measurements

Tensiometry is the suite of methods used to measure surface tension (at a liquid-gas interface) and interfacial tension (at a liquid-liquid interface). measurlabs.com For a surfactant like this compound, these measurements are fundamental to characterizing its efficiency as an emulsifier—its ability to lower the interfacial tension between water and oil phases, thereby facilitating the formation and stabilization of emulsions. researchgate.net

Common tensiometric methods include:

Wilhelmy Plate Method: A platinum plate is brought into contact with the liquid surface, and the force required to maintain contact is measured. kruss-scientific.com This static method is highly precise and can be used to monitor how surface tension changes over time as surfactant molecules adsorb to the interface. kruss-scientific.com

Du Noüy Ring Method: A platinum-iridium ring is immersed in the liquid and then pulled through the surface. The maximum force required before the liquid lamella breaks is proportional to the surface or interfacial tension. 17img.cn

Drop Volume Method: The volume or weight of a drop of a liquid detaching from a capillary is measured. This is particularly useful for determining dynamic interfacial tension in emulsion systems. 17img.cn

This compound, as a non-ionic surfactant, functions by orienting itself at the oil-water interface, with its hydrophilic glyceryl head in the water phase and its lipophilic isostearyl tail in the oil phase. This reduces the energy of the interface, making it easier to create and maintain the dispersion of one liquid within the other. Tensiometry quantifies this effect, providing a critical measure of emulsification performance.

Table 2: Representative Interfacial Tension Data for an Oil/Water System with this compound This table shows illustrative data on how a surfactant like IGE can lower interfacial tension.

| System | Interfacial Tension (IFT) | Unit |

|---|---|---|

| Paraffin Oil / Water (No Surfactant) | 50.5 | mN/m |

| Paraffin Oil / Water + 1% this compound | 5.2 | mN/m |

Microscopic and Scattering Techniques for Supramolecular Architecture Analysis

Beyond bulk properties, the efficacy of this compound is deeply rooted in its ability to self-assemble into complex supramolecular structures. Techniques like electron microscopy and X-ray scattering are indispensable for visualizing and quantifying these nanoscale architectures.

Electron Microscopy (TEM, SEM) for Morphological Studies

Electron microscopy (EM) uses a beam of electrons to generate high-resolution images of a specimen, revealing morphological details far beyond the capacity of light microscopy. nih.gov Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used, each providing different perspectives. thermofisher.com

Transmission Electron Microscopy (TEM): In TEM, an electron beam is transmitted through an ultra-thin sample. thermofisher.com It provides a 2D projection of the internal structure of objects. For studying surfactant systems, freeze-fracture TEM (FF-TEM) is a particularly powerful variation. The sample is rapidly frozen, fractured, and a replica of the fractured surface is imaged. This technique allows for the visualization of self-assembled structures like vesicles and liquid crystalline phases in their near-native state.

Scanning Electron Microscopy (SEM): In SEM, a focused electron beam scans across the surface of a bulk sample, and the resulting signals are used to create a 3D-like image of the surface topography. thermofisher.com

A key study on a pseudo-ternary system composed of α-Isostearyl glyceryl ether (GE-IS), polysorbate 60, and water/1,3-butanediol (B41344) utilized FF-TEM to investigate its self-assembled structures. nih.gov The analysis revealed the formation of various morphologies, including multilamellar vesicles and unique branched-like layers. nih.gov These complex structures were noted as potentially being deformable, a property that can be advantageous in topical delivery systems. nih.gov In a different formulation with a lower water content, FF-TEM analysis showed the presence of core-shell particles where the core consisted of an L₃ phase (a bicontinuous "sponge" phase). nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanostructure Determination

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the nanoscale structure of materials, typically in the size range of 1 to 100 nm. nih.govaps.org The technique measures the intensity of X-rays scattered by a sample at very small angles, which provides information about the shape, size, and spatial arrangement of nanoscale features. researchgate.net For surfactant systems like those containing this compound, SAXS is ideal for identifying and characterizing the type of liquid crystalline phases formed (e.g., lamellar, hexagonal, cubic). nih.gov

In the same study that employed FF-TEM, researchers used Small- and Wide-Angle X-ray Scattering (SWAXS) to analyze the nanostructure of the this compound system. nih.gov The SAXS results for a formulation with high water content (GET6BG60) demonstrated the formation of a lamellar phase. nih.gov Crucially, the analysis of the scattering pattern allowed for the calculation of the lamellar repeating distance, which was found to be approximately 72 nm. nih.gov This unusually long repeating distance was highlighted as a unique characteristic of this specific surfactant system. nih.gov This quantitative structural information from SAXS complements the morphological visualizations from TEM, providing a comprehensive picture of the supramolecular architecture. nih.govnih.gov

Environmental Fate, Biodegradation, and Ecotoxicological Analysis of Isostearyl Glyceryl Ether

Environmental Distribution and Persistence in Aquatic and Terrestrial Compartments

When cosmetic products containing isostearyl glyceryl ether are used, the compound is primarily released into the environment through sewage systems. The environmental distribution of a chemical is heavily influenced by its physical state and solubility. this compound is a solid at room temperature and is generally poorly soluble in water, which affects its behavior in various environmental compartments. cir-safety.org

The log Kow, a measure of a chemical's hydrophobicity, for a similar compound, isostearyl pentaerythryl glyceryl ether, was estimated to be greater than 3.75, indicating a moderate tendency to partition into oils and fats rather than water. This suggests that in aquatic environments, this compound would likely associate with organic matter in sediment and sludge rather than remaining dissolved in the water column. rsc.org Its persistence in these compartments is a key area of investigation. While specific long-term persistence data for this compound is limited, its chemical structure, characterized by an ether linkage, suggests it does not readily hydrolyze under normal aquatic environmental conditions. nih.gov

In terrestrial environments, chemicals that partition to sludge during wastewater treatment can be introduced to the soil when sludge is used as a fertilizer. rsc.org The fate of this compound in soil would then be governed by its interaction with soil components and its susceptibility to microbial degradation. researchgate.net

Biodegradation Pathways and Microbial Degradation Studies

The biodegradation of chemical compounds is a critical process that determines their environmental persistence. miljodirektoratet.no It involves the breakdown of substances by microorganisms, which can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. omicsonline.org

Aerobic and Anaerobic Degradation Mechanisms and Kinetics

Studies on the biodegradation of alkyl glyceryl ethers, the class of compounds to which this compound belongs, provide insights into its likely degradation pathways. For a related compound, isostearyl pentaerythryl glyceryl ether, a modified OECD Screening Test indicated it to be readily biodegradable, with a 66% loss of initial chemical oxygen demand (COD) after 7 days and 71% after 28 days.

Aerobic biodegradation is generally a more rapid process and can lead to the complete mineralization of organic compounds to carbon dioxide and water. mdpi.com The process often involves the enzymatic breakdown of the molecule. omicsonline.org For ether compounds, this can involve the cleavage of the ether bond, a reaction that has been observed in the anaerobic degradation of other complex organic molecules. nih.gov

Anaerobic biodegradation is also a crucial pathway, particularly in environments like landfills and deep sediments where oxygen is absent. nih.gov While often slower than aerobic degradation, it is a significant process for the breakdown of many organic compounds. nih.govmdpi.com The degradation of similar molecules, such as glycerol (B35011), has been studied under aerobic conditions using bacterial isolates from soil. nih.gov

Identification and Characterization of Biodegradation Metabolites

The breakdown of this compound is expected to proceed through the cleavage of the ether linkage, yielding isostearyl alcohol and glycerol. deascal.com Glycerol is a readily biodegradable compound that can be utilized by a wide variety of microorganisms as a carbon and energy source. nih.gov Isostearyl alcohol, a fatty alcohol, would also be expected to undergo further degradation.

In the metabolism of similar compounds like chimyl alcohol (an alkyl glyceryl ether), studies have shown its conversion to phospholipids, with very little radioactivity from the labeled compound detected as free fatty acids, long-chain alcohols, or other intermediates. cir-safety.org The degradation of glycerol dioleate, another related compound, by lipase (B570770) results in the formation of free oleic acid and glycerol, through an intermediate of glycerol monooleate. acs.org This suggests a stepwise breakdown of the parent molecule into smaller, more easily metabolized components.

Ecotoxicological Assessment in Non-Human Organisms and Ecosystems

Ecotoxicology evaluates the harmful effects of chemical substances on biological organisms and ecosystems. researchgate.net This assessment is crucial for understanding the potential environmental risk of compounds like this compound.

Aquatic Ecotoxicity (e.g., Algae, Daphnia, Fish models)

The aquatic toxicity of this compound and related compounds has been evaluated using standard test organisms such as algae, Daphnia (water fleas), and fish. ivami.com For a group of C8-18 alkyl amidopropyl betaines (AAPB), which share some structural similarities with this compound, a range of acute toxicity values have been reported.

Data from multiple studies on C8-18 AAPB showed varying levels of toxicity to different aquatic species. A weight of evidence approach suggested that the acute aquatic toxicity is in the range of >1 to ≤ 10 mg/L, leading to a classification as toxic to aquatic organisms. europa.eu

Interactive Table: Aquatic Ecotoxicity of a Structurally Related Compound (C8-18 AAPB) europa.eu

| Test Organism | Endpoint | Concentration (mg a.i./L) |

| Desmodesmus subspicatus (Freshwater Algae) | 72h ErC50 | 1.5 - >334 |

| Pseudokirchnerella subcapitata (Freshwater Algae) | 72h ErC50 | 1.5 - >334 |

| Skeletonema costatum (Marine Algae) | 72h ErC50 | 0.97 |

ErC50: The concentration that causes a 50% reduction in growth rate.

Terrestrial Ecotoxicity (e.g., Soil Microorganisms, Plant Systems)

The assessment of terrestrial ecotoxicity involves evaluating the impact of chemicals on soil-dwelling organisms and plants. researchgate.netlabcorp.com When substances like this compound are applied to land through sludge, they can potentially affect soil microorganisms and plant growth. rsc.orgcabidigitallibrary.org

Bioaccumulation Potential in Environmental Food Chains

Detailed research specifically investigating the bioaccumulation of this compound in environmental food chains is limited. However, its potential for bioaccumulation can be inferred from its physicochemical properties and from data on related alkyl glyceryl ethers.

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log K_ow_ or Log P). This value measures a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A higher Log K_ow_ value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. For this compound, the estimated XLogP3-AA is 7.3, a value that indicates high lipophilicity. nih.gov Another assessment for a structurally related compound, Isostearyl Pentaerythrityl Glyceryl Ether, estimated a log K_ow_ of greater than 3.75, indicating a moderately hydrophobic nature.

The structure of this compound, featuring a long, branched alkyl chain, contributes to its hydrophobic character. vulcanchem.com This hydrophobicity would typically suggest a tendency to partition into the organic components of soils and sediments. However, the presence of the glycerol moiety with its hydroxyl groups provides some hydrophilic character.

Interactive Data Table: Estimated Octanol-Water Partition Coefficients (Log K_ow_)

| Chemical Compound | Estimated Log K_ow (XLogP3-AA) | Reference |

| This compound | 7.3 | nih.gov |

| Isostearyl Pentaerythrityl Glyceryl Ether | > 3.75 | |

| Ethylhexylglycerin | 2.4 | cir-safety.orgcir-safety.org |

Computational Chemistry and Theoretical Modeling of Isostearyl Glyceryl Ether Systems

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like Isostearyl glyceryl ether, which possesses a long, branched alkyl chain and a polar glycerol (B35011) headgroup, MD simulations are invaluable for exploring its conformational landscape and behavior at interfaces.

Interfacial Behavior: As an amphiphilic molecule, this compound naturally accumulates at oil-water interfaces, a behavior critical to its function in emulsions. MD simulations can model this process explicitly, providing a nanoscale view of how individual molecules orient themselves. semanticscholar.org Simulations can reveal the packing of these surfactant molecules, the extent of water penetration into the interfacial layer, and the specific interactions (e.g., hydrogen bonds) between the glyceryl headgroups and water molecules. semanticscholar.orgcore.ac.uk This information is crucial for understanding how this compound stabilizes emulsions by modifying interfacial tension and creating a protective layer around droplets. core.ac.ukfrontiersin.org

| Simulation Aspect | Key Parameters to Investigate | Predicted Outcome/Insight |

|---|---|---|

| Conformational Analysis | Dihedral angles of the glycerol backbone; Rotational states of the ether linkage; End-to-end distance of the isostearyl chain. | Identification of low-energy conformers; Probability distribution of rotameric states; Understanding of molecular flexibility. nih.govmdpi.com |

| Interfacial Behavior (Oil-Water) | Molecular orientation at the interface; Surface density; Interfacial tension; Radial distribution functions between headgroups and water. | Mechanism of interfacial tension reduction; Structure and thickness of the interfacial film; Role in emulsion stabilization. semanticscholar.orgfrontiersin.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. solubilityofthings.com These methods can compute fundamental characteristics of this compound, offering deep insights into its chemical stability and reactivity. cyberleninka.ru

Electronic Structure: QC methods like Density Functional Theory (DFT) can determine the distribution of electrons within the this compound molecule. arxiv.org This allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. An analysis of the molecular orbitals can pinpoint which parts of the molecule are most likely to donate or accept electrons. For this compound, this could highlight the reactivity of the oxygen atoms in the ether and hydroxyl groups. solubilityofthings.com

Reactivity Prediction: By mapping the electrostatic potential onto the electron density surface, QC calculations can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org This information is fundamental to predicting how this compound will interact with other chemical species. For example, it could predict the sites most susceptible to oxidation or where hydrogen bonding is most likely to occur. Furthermore, QC methods can model the transition states of potential reactions, helping to elucidate reaction mechanisms and predict their feasibility. chemrxiv.orgresearchgate.net

| Parameter | Definition | Predicted Insight for this compound |

|---|---|---|

| HOMO/LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) Map | A map of electrostatic potential on the molecule's surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting interaction points. rsc.org |

| Partial Atomic Charges | The charge distributed on individual atoms in the molecule. | Quantifies the polarity of bonds and the reactivity of specific atoms, such as the ether and hydroxyl oxygens. cyberleninka.ru |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. cyberleninka.ru |

Coarse-Grained Models for Predicting Self-Assembly and Macroscopic Properties

While atomistic simulations provide high detail, their computational cost limits them to small systems and short timescales. Coarse-grained (CG) modeling is a technique that overcomes these limitations by grouping several atoms into a single interaction site or "bead." cecam.orgnih.gov This simplification allows for the simulation of much larger systems, such as the formation of micelles or liquid crystalline phases, over longer periods. rsc.orgarxiv.org

Self-Assembly: Experimental studies have shown that this compound can self-assemble into complex structures, such as lamellar phases with large repeat distances and anomalous isotropic (L3) phases. researchgate.netnih.gov CG simulations are an ideal tool to investigate the mechanisms behind the formation of these structures. researchgate.net By developing a CG model for this compound, researchers could simulate its aggregation in water and predict the resulting phase behavior under different conditions (e.g., concentration and temperature), providing a molecular-level rationale for the observed experimental structures. rsc.org

Macroscopic Properties: CG models are often parameterized to reproduce specific macroscopic experimental data, such as density, viscosity, or phase transition temperatures. nih.govarxiv.org Once validated, these models can be used to predict these properties for systems that are difficult to study experimentally. For instance, a CG model could be used to predict the phase diagram of a ternary system containing this compound, oil, and water, which is highly relevant for cosmetic and pharmaceutical formulations. nih.gov

| Original Atomic Group | Coarse-Grained Bead Type | Rationale |

|---|---|---|

| Glycerol headgroup (CH₂(OH)CH(OH)CH₂-) | Polar/Hydrophilic Bead (P) | Represents the polar, water-interacting part of the molecule. |

| Ether linkage (-O-) | Intermediate Polarity Bead (E) | Connects the polar head to the nonpolar tail. |

| Sections of the isostearyl chain (-CH₂-CH₂-CH₂-CH₂-) | Nonpolar/Hydrophobic Bead (C) | Represents the nonpolar, oil-interacting tail. Multiple beads would be used to model the chain's length and flexibility. nih.gov |

| Terminal branched group (-CH(CH₃)₂) | Branched Nonpolar Bead (Cb) | Represents the branched end of the tail, which influences packing. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. ecetoc.orgmdpi.com These models are particularly useful for predicting the environmental fate and effects of chemicals when experimental data is scarce. nih.gov

A QSAR/QSPR model is built by first calculating a set of numerical values, known as molecular descriptors, from the chemical structure. nih.gov These descriptors can be simple (e.g., molecular weight, number of hydrogen bond donors) or complex (e.g., derived from graph theory or quantum mechanics). A mathematical model is then developed to link these descriptors to a known property (the "endpoint") for a training set of chemicals. irma-international.org

For this compound, QSAR/QSPR models could be used to estimate key environmental parameters such as:

Biodegradability: Predicting how readily the molecule is broken down by microorganisms in the environment.

Bioaccumulation Potential: Estimating the likelihood of the substance accumulating in living organisms, often correlated with the octanol-water partition coefficient (log Kow).

Aquatic Toxicity: Predicting the potential harm to aquatic life.

By using its structural features—such as the long, branched alkyl chain, the ether linkage, and the diol group—as inputs, these models can provide a rapid and cost-effective screening of its potential environmental impact. ecetoc.orgnih.gov

| Descriptor Class | Specific Descriptor Example | Relevance to Environmental Behavior |

|---|---|---|

| Constitutional | Molecular Weight; Number of Carbon Atoms | General size and composition, can correlate with persistence. irma-international.org |

| Topological | Branching Index; Connectivity Indices | Describes molecular shape and branching, which affects degradation rates. nih.gov |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Key indicator for predicting bioaccumulation potential. nih.gov |

| Functional Groups | Number of hydroxyl groups; Presence of ether linkage | Specific groups can be targets for enzymatic degradation or hydrolysis. |

Future Directions and Emerging Research Avenues for Isostearyl Glyceryl Ether

Integration with Advanced Materials Science and Engineering

The self-assembling nature of Isostearyl Glyceryl Ether is a cornerstone for its future integration into advanced materials. In aqueous systems, IGE can form complex, ordered structures like reversed hexagonal liquid crystalline phases and lamellar phases. kaochemicals-eu.comresearchgate.netulprospector.com Research has demonstrated that in pseudo-ternary systems with components like 1,3-butanediol (B41344) and water, IGE can form a unique lamellar phase with a repeated distance of approximately 72 nm. researcher.lifenih.gov

Future research will likely focus on harnessing these self-assembly characteristics to create "smart" materials with tunable properties. The ability to control the formation of these liquid crystal structures by altering system variables (e.g., concentration, temperature, presence of co-surfactants) opens pathways for developing materials with responsive rheological or optical properties. For instance, the formation of liquid crystal nanoparticles (LCNs), which has been explored for drug delivery, could be adapted to encapsulate and deliver other functional molecules like corrosion inhibitors, catalysts, or phase-change materials for thermal energy storage. researchgate.netmdpi.com The branched isostearyl chain contributes to greater fluidity at low temperatures, a property that could be engineered into advanced polymer or composite systems to improve performance in extreme conditions. google.com

The exploration of IGE in creating novel nano- and microstructures, such as deformable multilamellar vesicles and branched-like layers, suggests its potential as a versatile building block in soft matter engineering. researchgate.netresearcher.lifenih.gov These structures could be used as templates for synthesizing porous materials or as stabilizing agents in complex multi-phase industrial formulations, moving far beyond its current role in skincare emulsions.

Advancements in Sustainable Synthesis and Circular Economy Principles

The production of this compound is evolving, with a significant push towards green chemistry and sustainable sourcing. Traditional synthesis often involves the etherification of isostearyl alcohol and glycerin, or reactions utilizing alkyl glycidyl (B131873) ethers. smolecule.comresearchgate.netdntb.gov.ua However, recent advancements focus on more environmentally benign pathways.

Future synthetic strategies are expected to increasingly rely on:

Bio-based Feedstocks: Utilizing isostearyl alcohol and glycerin derived from renewable, plant-based sources is a key step towards reducing the carbon footprint of IGE. google.comgoogle.com

Biocatalysis: The use of enzymes as catalysts for etherification can lead to higher selectivity, milder reaction conditions, and reduced waste compared to conventional acid catalysts. smolecule.comresearchgate.net

Advanced Catalytic Systems: Research into more efficient chemical catalysis, such as improved phase-transfer catalysis (PTC) methods, aims to increase reaction yields and reduce the consumption of reagents like sodium hydroxide (B78521). researchgate.net

From a circular economy perspective, the focus extends beyond synthesis to the entire lifecycle of the compound. efpia.eu Designing IGE-containing products for better recyclability or biodegradability is a critical future goal. This involves considering how IGE interacts with other materials in a formulation and its ultimate fate in the environment. emerald.vc Research may explore the development of IGE analogues with built-in cleavable linkages, allowing them to break down into non-harmful components under specific environmental conditions, thereby contributing to a circular bio-economy.

| Aspect | Traditional Synthesis Methods | Emerging Sustainable Synthesis Methods |

|---|---|---|

| Primary Reaction | Direct etherification of isostearyl alcohol and glycerin with an acid catalyst. smolecule.comdeascal.com | Enzymatic etherification (biocatalysis). smolecule.comresearchgate.net |

| Feedstocks | Often derived from petrochemical sources. | Emphasis on renewable, plant-based, and bio-based sources. google.comgoogle.com |

| Catalysis | Acid catalysts, Lewis acids (e.g., BuSnCl3 for related ethers). smolecule.comdntb.gov.ua | Biocatalysts (enzymes), advanced phase-transfer catalysts. researchgate.netresearchgate.net |

| Process Efficiency | Can generate significant by-products and require more energy. | Higher selectivity, milder conditions, and potentially higher atom economy. researchgate.netresearchgate.net |

| Environmental Impact | Higher potential for waste generation and use of harsh chemicals. | Reduced waste, use of greener solvents, and lower energy consumption. smolecule.com |

Exploration of Novel Applications in Non-Biological/Non-Human Domains

While IGE's reputation is built on its performance in personal care products, its fundamental physicochemical properties are transferable to a range of non-biological industrial applications. The branched alkyl chain, which imparts fluidity and a low melting point, combined with its excellent emulsifying capabilities, opens doors for new uses. kaochemicals-eu.comgoogle.com

Emerging areas of exploration may include:

Specialty Industrial Lubricants: The branched structure of IGE enhances lubricity and maintains fluidity at low temperatures, making it a candidate for high-performance lubricant and plasticizer formulations where stable, non-aqueous emulsions or dispersions are required. google.com

Advanced Coatings and Inks: Its function as a W/O emulsifier can be leveraged in the formulation of specialized coatings, paints, or printing inks. kaochemicals-eu.com It could act as a rheology modifier, a dispersant for pigments and other particles, or a film-forming agent to create surfaces with specific textures and protective properties.

Agrochemical Formulations: IGE could be used to create stable emulsions of water-insoluble pesticides or herbicides, potentially improving their spreadability and adhesion to plant surfaces, thereby increasing efficacy.

Oil and Gas Exploration: The surfactant properties of IGE could find application in enhanced oil recovery (EOR) operations, where surfactants are used to reduce interfacial tension between oil and water to mobilize trapped oil reserves.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The next generation of advancements for this compound will be driven by research that spans multiple scientific disciplines.

Chemistry and Materials Science: The synthesis of novel IGE derivatives with tailored functionalities is a key area of chemical research. By modifying the alkyl chain or the glycerol (B35011) headgroup, chemists can create new molecules with enhanced self-assembly properties, different liquid crystal behaviors, or reactivity for incorporation into polymer backbones. Materials scientists can then use these new derivatives to construct advanced functional materials with precisely controlled architectures. dntb.gov.uaresearchgate.net

Materials and Environmental Science: A critical challenge is to create high-performance materials that are also environmentally benign. Interdisciplinary research is needed to evaluate the lifecycle of IGE-based materials. This includes studying their biodegradability, potential for bioaccumulation, and ecotoxicity. The goal is to develop structure-property-degradability relationships that guide the design of effective and sustainable materials. The principles of the circular economy, such as using renewable feedstocks and designing for end-of-life, are central to this interface. google.comefpia.eu

Chemistry and Environmental Science: The development of green synthetic pathways using biocatalysis or flow chemistry directly addresses environmental concerns by minimizing waste and energy use. smolecule.comdntb.gov.ua Environmental scientists can provide crucial feedback by assessing the environmental impact of different synthetic routes, ensuring that a "green" process on paper is also green in practice.

Development of In-Situ and Real-Time Characterization Techniques for Dynamic Systems

Understanding and controlling the behavior of this compound in complex systems requires advanced analytical techniques that can probe its structure and dynamics in real-time. While static characterization methods have been effective, the future lies in observing these systems as they evolve.

Current characterization relies on techniques such as:

Small- and Wide-Angle X-ray Scattering (SWAXS): Used to determine the structure and repeating distances of liquid crystalline phases. researchgate.netresearcher.lifenih.gov

Freeze-Fracture Transmission Electron Microscopy (FF-TEM): Provides high-resolution snapshots of self-assembled structures like vesicles and lamellar layers. researchgate.netresearcher.lifenih.gov

Dynamic Light Scattering (DLS): Measures the size distribution of nanoparticles and vesicles in a dispersion. jst.go.jp

Spectroscopy (NMR, IR): Used to confirm the chemical structure and identify components. nih.gov

Future research will focus on adapting these and other techniques for in-situ and real-time measurements. For example, time-resolved SWAXS could be used to monitor the kinetics of liquid crystal formation in response to a trigger like a change in temperature or pH. Combining microscopy techniques, such as confocal laser scanning microscopy, with rheology would allow for simultaneous visualization of microstructural changes and their effect on the bulk properties of a formulation. researchgate.net These dynamic characterization methods are essential for understanding the mechanisms behind emulsion stabilization, phase transitions, and the interaction of IGE-based structures with various interfaces, paving the way for the rational design of new and improved materials.

| Technique | Information Obtained | Future Direction (In-Situ/Real-Time) |

|---|---|---|

| SWAXS | Static information on liquid crystal phase type and dimensions (e.g., lamellar spacing). nih.gov | Time-resolved SWAXS to monitor phase transition kinetics under shear, temperature, or concentration gradients. |

| FF-TEM | High-resolution static images of nanostructures (vesicles, layers). researcher.life | Cryo-TEM to visualize structures in a near-native state; less suited for real-time dynamics but provides critical snapshots. |

| DLS | Particle size distribution and stability over time (quasi-static). jst.go.jp | Coupling with other techniques (e.g., stop-flow) to monitor rapid changes in particle size during formation or dissolution. |

| Confocal Microscopy | Visualization of fluorescently-labeled structures and their location within a system. researchgate.net | Real-time imaging of IGE-based vesicle/emulsion interaction with surfaces or diffusion through complex matrices. |

| Rheometry | Bulk viscoelastic properties (viscosity, elasticity). | Rheo-microscopy or Rheo-SANS/SAXS to correlate macroscopic flow behavior with microscopic structural changes simultaneously. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structural identity of isostearyl glyceryl ether in academic research?

- Methodological Answer :

- FTIR Spectroscopy : Analyze absorption peaks at 3370 cm⁻¹ (O-H stretch), 2930–2830 cm⁻¹ (C-H stretches), 1470 cm⁻¹ (C-H bending), and 1140–1040 cm⁻¹ (C-O ether linkages) to confirm functional groups .

- Hydroxyl Value Titration : Use acetic anhydride/acetic acid reagent to determine hydroxyl value (290–330 mg KOH/g), ensuring compliance with pharmacopeial standards .

- Heavy Metal Testing : Perform atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pb (<20 ppm) and As (<2 ppm) residues .

- Thermogravimetric Analysis (TGA) : Measure residual ash content (<0.40% via Method III) to assess thermal stability .

Q. How can researchers quantify trace impurities in this compound using chromatographic techniques?

- Methodological Answer :

- Gas Chromatography (GC) : Adapt NIOSH Method 1620 for ether derivatives by using flame ionization detection (FID) and a capillary column (e.g., DB-5MS) to separate volatile impurities. Calibrate with a 0.1–15 mg/mL standard curve .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with evaporative light scattering detection (ELSD) for non-volatile impurities. Validate recovery rates using spiked samples .

Advanced Research Questions

Q. How does the skin penetration-enhancing property of this compound influence its safety profile in topical formulations?

- Methodological Answer :

- In Vitro Permeation Studies : Use Franz diffusion cells with excised human skin or synthetic membranes (e.g., Strat-M®) to measure permeation coefficients. Compare with control formulations lacking the ether to quantify enhancement effects .

- Toxicokinetic Modeling : Integrate permeation data with physiologically based pharmacokinetic (PBPK) models to predict systemic exposure levels and assess toxicity thresholds .

- Key Consideration : The Cosmetic Ingredient Review (CIR) Panel emphasizes that formulations containing >2% this compound should include barrier-enhancing agents (e.g., ceramides) to mitigate unintended systemic absorption .

Q. How can researchers resolve contradictions in toxicological data for this compound, particularly regarding genotoxicity and dermal irritation?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically review existing data (e.g., Ames test, micronucleus assay) from sources like the CIR and OECD guidelines. Highlight discrepancies in test conditions (e.g., concentration ranges, solvent systems) .

- In Vivo Alternatives : Conduct reconstructed human epidermis (RhE) assays (e.g., EpiDerm™) to evaluate irritation potential, avoiding animal testing while ensuring OECD 439 compliance .

- Data Gap Mitigation : Prioritize studies on long-term dermal exposure (e.g., 28-day repeated dose toxicity in rabbits) to address gaps identified in regulatory assessments .

Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor degradation via HPLC and FTIR to identify hydrolysis or oxidation byproducts .

- pH-Dependent Stability : Prepare buffered solutions (pH 3–9) and analyze degradation kinetics using Arrhenius plots to predict shelf life .

Q. How do intermolecular interactions between this compound and surfactants affect colloidal stability in cosmetic emulsions?

- Methodological Answer :

- Phase Behavior Analysis : Use ternary phase diagrams (water/surfactant/ether) to map micellar and lamellar phases. Characterize via polarized light microscopy and small-angle X-ray scattering (SAXS) .

- Rheological Profiling : Conduct oscillatory shear tests to measure viscoelastic moduli (G’, G’’) in formulations containing polyorganosiloxanes or alkyl glucosides. Correlate with stability indices (e.g., centrifugation-induced phase separation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products